2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H10Cl2O3S and a molecular weight of 269.14 g/mol . This compound is characterized by the presence of a chloro-substituted phenoxy group attached to an ethane sulfonyl chloride moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product . The reaction conditions usually require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation: It can be oxidized to form sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonic acid or sulfonamide.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or oxidizing/reducing agent used.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amines, alcohols, and thiols. This reactivity allows it to modify the structure and function of target molecules, making it useful in various chemical and biological applications .
Comparison with Similar Compounds
2-(4-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-Chloroethanesulfonyl chloride: This compound has a similar sulfonyl chloride group but lacks the phenoxy and methyl substituents, making it less versatile in certain applications.
2-(2-Chloro-4-methylphenoxy)ethane-1-sulfonyl chloride: This compound has a different substitution pattern on the phenoxy group, which can affect its reactivity and applications.
The unique combination of the chloro and methyl substituents on the phenoxy group in this compound provides distinct reactivity and makes it suitable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H10Cl2O3S |
---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O3S/c1-7-6-8(10)2-3-9(7)14-4-5-15(11,12)13/h2-3,6H,4-5H2,1H3 |
InChI Key |
LRGNJGDVMJLUKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
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